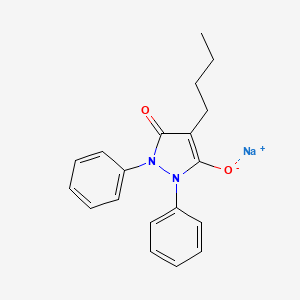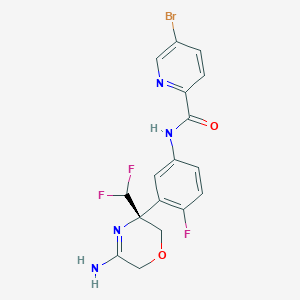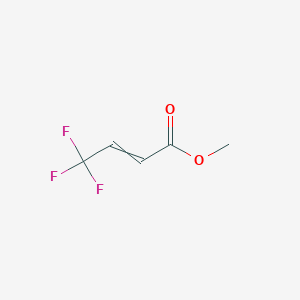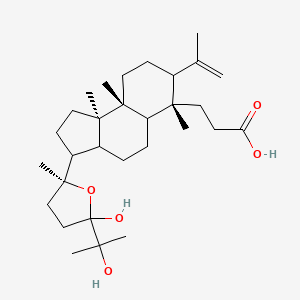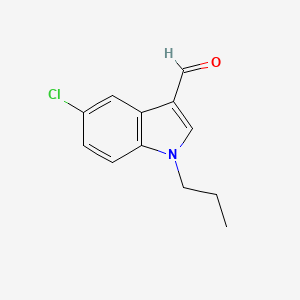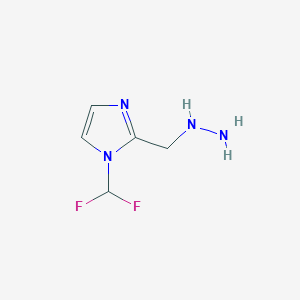
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a cyano group and a carboxylic acid group attached to a conjugated system involving a pyrrole ring. The unique structure of (2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of (2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of pyrrole-2-carboxaldehyde with malononitrile in the presence of a base, followed by acidification to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of more complex heterocyclic systems.
Scientific Research Applications
(2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the conjugated system play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
(2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid can be compared with other similar compounds, such as:
Pyrrole-2-carboxylic acid: Lacks the cyano group and has different reactivity and biological properties.
2-Cyano-3-(1H-indol-2-yl)prop-2-enoic acid: Contains an indole ring instead of a pyrrole ring, leading to different chemical and biological activities.
3-(1H-Pyrrol-2-yl)acrylic acid: Lacks the cyano group, resulting in different reactivity and applications.
The uniqueness of (2Z)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6N2O2/c9-5-6(8(11)12)4-7-2-1-3-10-7/h1-4,10H,(H,11,12) |
InChI Key |
RVTZJVIKNDCLAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
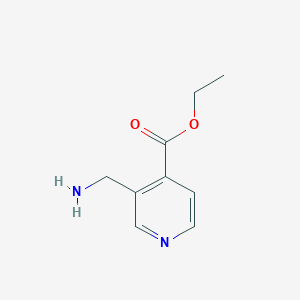
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
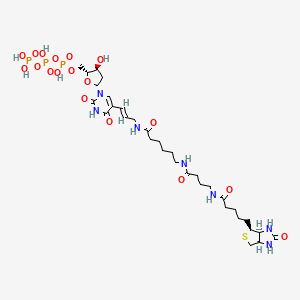
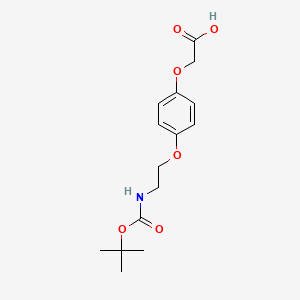
![methyl 2-[(1S,2S,5S,10S,11R)-6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12432389.png)
![1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12432393.png)
